molecular formula C12H14O2 B2388718 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-ol CAS No. 926272-03-9

1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-ol

Cat. No.: B2388718
CAS No.: 926272-03-9
M. Wt: 190.242
InChI Key: AHPXQPLQXPMPKN-UHFFFAOYSA-N
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Description

Historical Perspectives and Evolution of Benzofuran (B130515) Research

The history of benzofuran research dates back to the 19th century, with initial isolation from natural sources like coal tar. ontosight.ai The first synthesis was reported by Perkin in 1870. researchgate.netnih.gov Early synthetic methods were often complex, limiting the compound's availability for extensive research. ontosight.ai However, as organic chemistry advanced, so did the development of more efficient and safer synthetic routes, paving the way for widespread investigation into its properties and applications. ontosight.ainumberanalytics.com Over the last few decades, research has burgeoned, with thousands of papers published annually on benzofuran chemistry, driven by its significance as a key intermediate in the production of various medicines. ontosight.ai Modern synthetic strategies frequently employ transition-metal catalysis, including palladium, copper, and rhodium-based systems, to construct the benzofuran core with high efficiency and control. nih.govacs.orgorganic-chemistry.org

Benzofuran Core as a Privileged Scaffold in Heterocyclic Chemistry

The benzofuran nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. taylorandfrancis.comrsc.org This term describes a molecular framework that is capable of binding to multiple biological targets, thus appearing frequently in bioactive compounds. bohrium.com Benzofuran derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, and antiviral properties. nih.govtaylorandfrancis.combohrium.com

The versatility of the benzofuran scaffold allows for the synthesis of a diverse library of compounds through substitution at various positions on the ring system. wikipedia.org This structural diversity has been exploited to develop numerous clinically approved drugs and compounds of significant biological and medicinal importance. bohrium.comnih.gov

Examples of Marketed Drugs Containing a Benzofuran Scaffold
Amiodarone
Benzbromarone
Citalopram
Griseofulvin
Vilazodone
Data from: drugbank.com

Structural Classification and Nomenclature of Benzofuran Derivatives

Benzofuran, also known as coumarone or 1-benzofuran, has a specific numbering system according to IUPAC nomenclature. nih.govwikipedia.org The oxygen atom is assigned position 1, and the adjacent carbon in the furan (B31954) ring is position 2. Numbering then proceeds around the furan ring and subsequently around the benzene (B151609) ring.

Derivatives are classified based on the nature and position of the substituents attached to this core structure. They can be broadly categorized, for example, as:

Alkyl/Aryl Benzofurans: Containing alkyl or aryl groups at various positions.

Benzofuran Ketones: Featuring a ketone functional group, such as 2-acetylbenzofuran (B162037).

Benzofuran Carboxylic Acids: Possessing a carboxylic acid group.

Benzofuran Alcohols: Characterized by a hydroxyl group attached to a substituent, as seen in the title compound.

The systematic name for the subject of this article, 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-ol, clearly defines its structure: an ethanol (B145695) group is attached at its first carbon to the second position of the benzofuran ring, and an ethyl group is present at the third position.

Rationale for Research Focus on this compound

The academic interest in a specific molecule like this compound stems from its position within a well-established class of bioactive compounds and its potential as a synthetic intermediate for creating more complex molecules.

Position within the Broader Class of Benzofuran Alcohols

Benzofuran alcohols are valuable compounds in synthetic organic chemistry. The hydroxyl group can be a site for further chemical modification, allowing for the construction of more elaborate structures. For instance, it can be oxidized to a ketone, esterified, or replaced through nucleophilic substitution reactions. These transformations are fundamental in building libraries of related compounds for structure-activity relationship (SAR) studies, which are crucial for drug discovery. rsc.org Compounds like 3-(2-Hydroxyethyl)-1-benzofuran-5-ol are examples of other benzofuran alcohols documented in chemical databases. nih.gov The study of such alcohols contributes to the broader understanding of how this functional group influences the chemical and biological properties of the benzofuran scaffold.

Precursors and Analogous Compounds in Academic Literature

The synthesis and study of this compound is informed by existing academic literature on its likely precursors and structural analogs. The most probable immediate precursor is 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-one, which would be formed by the reduction of the corresponding ketone.

The synthesis of the core structure, 2-acetyl-3-ethylbenzofuran, is a key step. Literature describes various methods for synthesizing substituted 2-acetylbenzofurans. researchgate.net Research on analogous compounds, such as derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one, provides valuable insights. researchgate.netmdpi.com Studies on these similar structures have explored their synthesis and biological activities, including cytotoxic and antibacterial properties. mdpi.com This body of work establishes a precedent for the investigation of the title compound, suggesting its potential utility as a building block for novel derivatives with interesting biological profiles.

Compound Name CAS Number Molecular Formula
This compound926272-03-9C12H14O2
Benzofuran271-89-6C8H6O
2-Acetylbenzofuran1646-26-0C10H8O2
1-(3-Methyl-1-benzofuran-2-yl)ethanone26681-80-3C11H10O2
3-(2-Hydroxyethyl)-1-benzofuran-5-ol177481-03-1C10H10O3
Amiodarone1951-25-3C25H29I2NO3
Benzbromarone3562-84-3C17H12Br2O3
Citalopram59729-33-8C20H21FN2O
Griseofulvin126-07-8C17H17ClO6
Vilazodone163521-12-8C26H27N5O2
Data from: drugbank.comnih.govnih.govresearchgate.netbldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-ethyl-1-benzofuran-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-9-10-6-4-5-7-11(10)14-12(9)8(2)13/h4-8,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPXQPLQXPMPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(OC2=CC=CC=C21)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Aspects and Chiral Synthesis of 1 3 Ethyl 1 Benzofuran 2 Yl Ethan 1 Ol

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound from an achiral or racemic precursor. For 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-ol, the primary approach involves the asymmetric reduction of its corresponding prochiral ketone, 1-(3-ethyl-1-benzofuran-2-yl)ethan-1-one. Key strategies include asymmetric transfer hydrogenation, biocatalysis, and catalysis mediated by chiral ligands.

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used technique for the enantioselective reduction of ketones. nih.gov This method typically employs a transition metal catalyst, often based on ruthenium or iridium, coordinated to a chiral ligand. A simple hydrogen source, such as formic acid or isopropanol (B130326), is used to transfer hydrogen to the ketone.

The catalyst system, particularly the chiral ligand, is responsible for creating a chiral environment around the ketone, leading to the preferential formation of one enantiomer of the alcohol over the other. Ruthenium catalysts combined with chiral diamine sulfonic acid derivative ligands are commonly used for such transformations. mdpi.com Research on the ATH of 1-(benzofuran-2-yl)ethanone, a closely related substrate, demonstrated the effectiveness of this approach. Using an Iridium(III) catalyst with a (R,R,R)-N-camphorsulfonyl-1,2-diphenylethylenediamine (CsDPEN) ligand in water, the reaction achieved near-complete conversion in just 45 minutes, yielding the corresponding alcohol with an excellent enantioselectivity of 94% enantiomeric excess (ee). This highlights the potential for ATH to be a rapid and highly selective method for producing chiral benzofuran-based alcohols.

Table 1: Asymmetric Transfer Hydrogenation of Benzofuran (B130515) Ketones

Catalyst System Substrate Time (h) Conversion (%) ee (%)
Ir–(R,R,R)-CsDPEN / Formate 1-(Benzofuran-2-yl)ethanone 0.75 >99 94

Biocatalysis has emerged as a valuable tool in green chemistry, offering highly selective transformations under mild, environmentally friendly conditions. thieme-connect.comnih.gov Whole-cell biocatalysis utilizes intact microorganisms or crude plant enzymes to perform chemical reactions, such as the asymmetric reduction of ketones. researchgate.net This approach avoids the need for expensive and often toxic heavy metal catalysts and can achieve exceptionally high levels of stereoselectivity. thieme-connect.com

The enantiopure production of (S)-1-(benzofuran-2-yl)ethanol has been successfully demonstrated using the microorganism Lactobacillus paracasei BD87E6, which was isolated from a fermented beverage. nih.govacs.org This biocatalyst facilitated the bioreduction of 1-(benzofuran-2-yl)ethanone in an aqueous medium, achieving a 92% yield and an outstanding enantiomeric excess of over 99.9%. acs.org This method represents a scalable and sustainable route to the enantiopure alcohol. acs.org

In addition to microorganisms, enzymes present in common vegetables have been used for similar reductions. The biotransformation of benzofuranyl methyl ketone using vegetables like carrots (Daucus carota), parsnips, and celery has been shown to produce the S-enantiomer of the corresponding alcohol exclusively. researchgate.netnih.gov

Table 2: Whole-Cell Biocatalysis for the Reduction of Benzofuran Ketones

Biocatalyst Substrate Product Yield (%) ee (%)
Lactobacillus paracasei BD87E6 1-(Benzofuran-2-yl)ethanone (S)-1-(Benzofuran-2-yl)ethanol 92 >99.9
Carrot (Daucus carota) Benzofuranyl methyl ketone (S)-Benzofuranylethanol N/A High
Parsnip Benzofuranyl methyl ketone (S)-Benzofuranylethanol N/A High
Celery Benzofuranyl methyl ketone (S)-Benzofuranylethanol N/A High

The success of many asymmetric reactions hinges on the design and application of chiral ligands. In the context of synthesizing this compound, chiral ligands are crucial components of the transition-metal catalysts used in hydrogenation and transfer hydrogenation reactions. These ligands, such as the aforementioned TsDPEN and CsDPEN families, bind to the metal center and create a defined, three-dimensional chiral pocket. mdpi.com

When the prochiral ketone substrate coordinates to this metal-ligand complex, the ligand's structure sterically and electronically favors one orientation of the substrate over the other. This facial discrimination dictates the trajectory of the hydride attack, resulting in the preferential formation of one enantiomer of the alcohol product. The development of novel and more efficient chiral ligands is an ongoing area of research aimed at achieving perfect enantioselectivity for a wide range of substrates.

Diastereoselective Synthesis Considerations

While enantioselectivity deals with the formation of mirror-image isomers (enantiomers), diastereoselectivity concerns the selective formation of stereoisomers that are not mirror images. This becomes relevant when a molecule contains two or more stereocenters. For this compound, which has only one stereocenter, diastereoselectivity is not a factor in its direct synthesis. However, it is a critical consideration when synthesizing more complex derivatives of this compound or related benzofuran structures that contain multiple stereocenters.

A powerful example of diastereocontrol is the cascade hydrogenation of substituted benzofurans. In one-pot procedures, a combination of a chiral homogeneous catalyst and a heterogeneous catalyst can achieve the complete hydrogenation of the benzofuran ring system, creating up to six new stereocenters with high diastereoselectivity. The initial enantioselective step sets the configuration of the first stereocenter, which then directs the stereochemical outcome of the subsequent reductions on the ring.

Furthermore, diastereoselectivity can be achieved through substrate-controlled reactions. For example, the reduction of a ketone on a benzofuran derivative that already contains a chiral center can be highly diastereoselective. In the synthesis of benzofuran-fused azocine (B12641756) derivatives, an intermediate ketone was reduced using sodium borohydride (B1222165) and cerous chloride to provide the corresponding alcohol with high diastereoselectivity, demonstrating how existing stereocenters can influence the formation of new ones. mdpi.com

Determination of Absolute Configuration

After successfully synthesizing an enantiomerically enriched compound, it is essential to determine its absolute configuration (the actual R or S arrangement of atoms at the stereocenter). This is a crucial step for understanding its biological activity and for quality control.

Several methods are available for this purpose. The unambiguous determination can often be achieved through X-ray crystallographic analysis of a single crystal of the compound or a suitable crystalline derivative. nih.gov However, this technique requires the ability to grow high-quality crystals, which is not always possible.

When X-ray crystallography is not feasible, spectroscopic methods provide powerful alternatives. Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is a unique fingerprint of a specific enantiomer.

The modern approach to determining absolute configuration using ECD involves a combination of experimental measurement and computational chemistry. The experimental ECD spectrum of the synthesized product is recorded and then compared to the theoretical spectra of both the R and S enantiomers. These theoretical spectra are calculated using advanced quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). A match between the experimental spectrum and one of the calculated spectra allows for the confident assignment of the absolute configuration. This combined experimental and theoretical approach has been successfully used to determine the absolute configurations of complex heterocyclic compounds.

Chromatographic Methods (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantiomeric separation of chiral compounds like this compound. While specific chiral HPLC methods for this exact compound are not extensively documented in publicly available literature, methods for the closely related compound, 1-(1-benzofuran-2-yl)ethanol, provide valuable insights into potential separation strategies.

One successful approach for the analogous (S)-1-(benzofuran-2-yl)ethanol involved the use of a Chiralcel OD-H column. researchgate.net This column is packed with a chiral stationary phase composed of cellulose (B213188) tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel. The separation mechanism relies on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times.

Table 1: Illustrative Chiral HPLC Conditions for a Related Benzofuran Ethanol (B145695)

ParameterCondition
Column Chiralcel OD-H
Mobile Phase n-hexane:isopropanol (99:1, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Data based on the separation of (S)-1-(benzofuran-2-yl)ethanol. researchgate.net

The choice of mobile phase composition is crucial for achieving optimal separation. A mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol is common for normal-phase chiral HPLC. The ratio of these solvents can be adjusted to fine-tune the retention times and improve the resolution between the enantiomeric peaks. The resolution (Rs) is a quantitative measure of the separation, with a value greater than 1.5 indicating baseline separation. For some chiral azole compounds, baseline separation has been achieved using various chiral stationary phases and mobile phase modes. researchgate.net

X-ray Crystallographic Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. While the crystal structure of this compound itself is not publicly available, analysis of related benzofuran derivatives provides a clear understanding of the expected molecular geometry.

Crystal structures of various benzofuran compounds reveal that the benzofuran ring system is typically planar or nearly planar. mdpi.commdpi.comresearchgate.net The bond lengths and angles within the benzofuran core are consistent with those of an aromatic system fused to a furan (B31954) ring. For instance, in the structure of (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide, the benzofuran moiety is essentially planar. mdpi.com

Table 2: Representative Crystallographic Data for a Benzofuran Derivative

ParameterValue
Compound (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine
Crystal System Monoclinic
Space Group P2₁/c
Key Feature The benzofuran group is one of three planar fragments in the molecule.

Data from the crystallographic study of a related benzofuran derivative. mdpi.com

For this compound, a single crystal suitable for X-ray diffraction would allow for the unambiguous assignment of the (R) or (S) configuration of a resolved enantiomer. The resulting crystallographic data would provide precise information on bond lengths, bond angles, and the conformation of the ethyl and ethanol substituents relative to the benzofuran plane.

Advanced Chiral Derivatization Reagents and Methods

When direct separation by chiral HPLC is challenging or when the absolute configuration needs to be determined without X-ray crystallography, chiral derivatization is a valuable alternative. This method involves reacting the enantiomeric alcohol with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated and analyzed by standard chromatographic or spectroscopic techniques, such as achiral HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy. chiralpedia.com

For secondary alcohols like this compound, a commonly used and highly effective chiral derivatizing agent is α-methoxy-α-(trifluoromethyl)phenylacetic acid, also known as Mosher's acid. tcichemicals.comudel.edu The reaction of the racemic alcohol with a single enantiomer of Mosher's acid chloride (either (R)- or (S)-) yields a mixture of diastereomeric esters.

The resulting diastereomeric Mosher esters can then be analyzed, typically by ¹H NMR spectroscopy. The protons in the vicinity of the newly formed chiral center will experience different magnetic environments in the two diastereomers due to the anisotropic effect of the phenyl ring in the Mosher's acid moiety. This results in different chemical shifts for corresponding protons, allowing for the determination of the enantiomeric excess (ee) and, by applying Mosher's model, the absolute configuration of the original alcohol. illinois.eduyoutube.comacs.org

Table 3: Common Chiral Derivatization Reagents for Alcohols

ReagentAcronymMethod of Analysis
α-Methoxy-α-(trifluoromethyl)phenylacetic acidMTPA / Mosher's Acid¹H NMR, HPLC
α-Methoxyphenylacetic acidMPA¹H NMR, HPLC
2-(2,3-Anthracenedicarboximide)cyclohexanecarboxylic acid-HPLC, ¹H NMR

This indirect approach is a powerful tool in stereochemical analysis, providing a reliable method for assessing the enantiomeric purity and assigning the absolute configuration of chiral alcohols. nih.gov

Reactivity and Derivatization Studies of 1 3 Ethyl 1 Benzofuran 2 Yl Ethan 1 Ol

Chemical Transformations of the Alcohol Functionality

The secondary alcohol group in 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-ol is a versatile functional handle for a variety of chemical transformations, including oxidation, esterification, and dehydration.

Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, 1-(3-ethyl-1-benzofuran-2-yl)ethan-1-one. This transformation is a common and fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups.

Oxidizing AgentTypical ConditionsProduct
Pyridinium chlorochromate (PCC)Dichloromethane (CH₂Cl₂), Room Temperature1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-one
Jones reagent (CrO₃/H₂SO₄/acetone)Acetone, 0 °C to Room Temperature1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-one
Dess-Martin periodinane (DMP)Dichloromethane (CH₂Cl₂), Room Temperature1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-one
Swern oxidation ((COCl)₂, DMSO, Et₃N)Dichloromethane (CH₂Cl₂), -78 °C to Room Temperature1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-one

Esterification: The hydroxyl group can undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This reaction is typically catalyzed by an acid or a base. Esterification can be used to protect the alcohol functionality or to introduce new functional groups into the molecule.

ReagentCatalyst/ConditionsProduct
Acetic anhydridePyridine, Room Temperature1-(3-Ethyl-1-benzofuran-2-yl)ethyl acetate
Benzoyl chlorideTriethylamine, Dichloromethane (CH₂Cl₂)1-(3-Ethyl-1-benzofuran-2-yl)ethyl benzoate
Acetic acidSulfuric acid (catalytic), Heat1-(3-Ethyl-1-benzofuran-2-yl)ethyl acetate

Dehydration: Acid-catalyzed dehydration of this compound leads to the formation of the corresponding alkene, 2-ethenyl-3-ethyl-1-benzofuran. This elimination reaction typically requires strong acids and elevated temperatures. The resulting alkene is a valuable intermediate for further synthetic transformations, such as addition reactions.

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Ringmdpi.com

The benzofuran ring system is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the activating and directing effects of the substituents already present on the ring, namely the ethyl group at the 3-position and the 1-hydroxyethyl group at the 2-position. Both of these alkyl-based groups are generally ortho-, para-directing and activating. However, the electron-rich nature of the furan (B31954) ring typically directs electrophilic attack to the 2- and 3-positions. Since these positions are already substituted, substitution will occur on the benzene (B151609) ring, with the positions ortho and para to the furan oxygen being the most likely sites of reaction.

Nitration: Nitration of the benzofuran ring can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group is expected to be introduced at the 5- or 7-position of the benzofuran ring.

Halogenation: Halogenation, such as bromination or chlorination, can be carried out using elemental halogens in the presence of a Lewis acid or in a suitable solvent. The halogen atom is anticipated to substitute at the 5- or 7-position.

Friedel-Crafts Acylation and Alkylation: Under Friedel-Crafts conditions, an acyl or alkyl group can be introduced onto the benzene portion of the benzofuran nucleus. The reaction is catalyzed by a Lewis acid, and the substitution pattern is expected to favor the 5- and 7-positions.

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄1-(3-Ethyl-5-nitro-1-benzofuran-2-yl)ethan-1-ol and 1-(3-Ethyl-7-nitro-1-benzofuran-2-yl)ethan-1-ol
BrominationBr₂, FeBr₃1-(5-Bromo-3-ethyl-1-benzofuran-2-yl)ethan-1-ol and 1-(7-Bromo-3-ethyl-1-benzofuran-2-yl)ethan-1-ol
Friedel-Crafts AcylationAcetyl chloride, AlCl₃1-(5-Acetyl-3-ethyl-1-benzofuran-2-yl)ethan-1-ol and 1-(7-Acetyl-3-ethyl-1-benzofuran-2-yl)ethan-1-ol

Functional Group Interconversions and Modifications

The alcohol functionality of this compound can be converted into a variety of other functional groups, expanding the synthetic utility of this compound.

Conversion to Alkyl Halides: The hydroxyl group can be replaced by a halogen atom through reactions with reagents such as thionyl chloride (for chlorination) or phosphorus tribromide (for bromination). These reactions typically proceed via an Sₙ2 mechanism, leading to an inversion of stereochemistry if the starting alcohol is chiral.

Conversion to Amines: The alcohol can be converted to an amine through a two-step process. First, the hydroxyl group is converted into a good leaving group, such as a tosylate. Subsequent reaction with an amine or ammonia (B1221849) leads to the formation of the corresponding amine derivative.

Desired Functional GroupReagentsIntermediateFinal Product
ChloroalkaneThionyl chloride (SOCl₂)-2-(1-Chloroethyl)-3-ethyl-1-benzofuran
BromoalkanePhosphorus tribromide (PBr₃)-2-(1-Bromoethyl)-3-ethyl-1-benzofuran
Amine1. p-Toluenesulfonyl chloride, Pyridine2. Ammonia (NH₃)1-(3-Ethyl-1-benzofuran-2-yl)ethyl tosylate1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine

Cyclization and Annulation Reactions of Derivativesresearchgate.netnih.govnih.govrsc.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netnsc.rursc.orgquora.comnih.gov

Derivatives of this compound can undergo a variety of cyclization and annulation reactions to form more complex polycyclic structures. These reactions often involve the generation of reactive intermediates that can participate in intramolecular or intermolecular cycloadditions.

Intramolecular Cyclization: Derivatives containing appropriate functional groups can undergo intramolecular cyclization to form new rings. For instance, a derivative with a nucleophilic group at a suitable position on a side chain could attack an electrophilic center on the benzofuran ring or another part of the molecule.

Diels-Alder Reaction: The alkene derivative, 2-ethenyl-3-ethyl-1-benzofuran, obtained from the dehydration of the parent alcohol, can act as a diene or a dienophile in Diels-Alder reactions. When reacting with a suitable dienophile, it can form a new six-membered ring, leading to the synthesis of complex polycyclic systems. The furan ring of the benzofuran system can also participate as the diene component in certain Diels-Alder reactions, although this is less common due to the aromaticity of the benzene ring.

Reaction TypeReactant DerivativeReaction Partner/ConditionsProduct Type
Intramolecular Friedel-CraftsA derivative with a carboxylic acid or acyl chloride side chainLewis acidPolycyclic ketone
Diels-Alder2-Ethenyl-3-ethyl-1-benzofuranMaleic anhydrideTricyclic adduct
Pictet-Spengler ReactionA derivative converted to a tryptamine (B22526) analogueAldehyde, Acid catalystFused heterocyclic system

These reactivity patterns highlight the synthetic potential of this compound as a versatile building block for the synthesis of a wide range of more complex molecules with potential applications in medicinal chemistry and materials science.

Computational and Theoretical Investigations of 1 3 Ethyl 1 Benzofuran 2 Yl Ethan 1 Ol and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of benzofuran (B130515) derivatives. These methods are used to determine stable molecular geometries, analyze electronic structures, and predict reactivity.

The conformational flexibility of 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-ol is primarily determined by the rotation around the single bonds of the 1-hydroxyethyl substituent at the C2 position and the ethyl group at the C3 position. The benzofuran core itself is a rigid, planar system.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

ConformerDihedral Angle (C3-C2-Cα-O)Dihedral Angle (C2-C3-Cβ-Cγ)Relative Energy (kcal/mol)
A 60°180°0.00
B 180°180°1.20
C -60°180°0.85
D 60°60°2.50

Note: This table is illustrative and based on typical energy differences for rotational conformers in similar molecules.

The electronic structure of benzofuran derivatives is characterized by a π-conjugated system that influences their chemical reactivity and optical properties. physchemres.org DFT calculations are commonly used to determine various electronic properties and reactivity descriptors.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

Global reactivity descriptors, such as chemical potential (μ), electronegativity (χ), global hardness (η), global softness (ζ), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. researchgate.net These descriptors provide a quantitative measure of the molecule's reactivity. For instance, studies on dibenzofuran (B1670420) have detailed the calculation of these parameters. researchgate.net The distribution of electron density and the molecular electrostatic potential (MEP) map can also be calculated to identify nucleophilic and electrophilic sites within the molecule. researchgate.net

Table 2: Calculated Electronic Properties for a Benzofuran Analog

ParameterValue
HOMO Energy -6.2 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.0 eV
Chemical Potential (μ) -3.7 eV
Global Hardness (η) 2.5 eV
Electrophilicity Index (ω) 2.7 eV

Note: Data is generalized from studies on similar benzofuran structures like dibenzofuran. researchgate.net

Molecular Modeling and Simulation Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations could be used to explore its conformational dynamics in different solvent environments or when interacting with a biological target. These simulations provide insights into how the molecule behaves in a more realistic, dynamic environment compared to the static picture from quantum chemical calculations.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For benzofuran derivatives, which are known for a wide range of biological activities, docking studies are crucial for understanding their mechanism of action at a molecular level. nih.govmdpi.com

In a typical docking study, the 3D structure of the benzofuran derivative is placed into the binding site of a target protein. A scoring function is then used to estimate the binding affinity and identify the most likely binding poses. This can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex. For example, docking studies on other benzofuran analogs have helped to elucidate their interactions with enzymes or receptors, providing a basis for structure-activity relationship (SAR) analysis and the design of more potent analogs. mdpi.com

Prediction of Spectroscopic Properties (e.g., NMR, ECD)

Quantum chemical calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are routinely performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. semanticscholar.org These calculations can be highly accurate and are invaluable for assigning complex NMR spectra. rsc.org

Electronic Circular Dichroism (ECD) is a spectroscopic technique used to determine the stereochemistry of chiral molecules. For a chiral molecule like this compound, theoretical ECD spectra can be calculated for different enantiomers and conformers. mdpi.com By comparing the calculated spectrum with the experimental one, the absolute configuration of the molecule can be determined. Time-dependent DFT (TD-DFT) is the most common method for predicting ECD spectra. researchgate.net

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis and transformation of benzofuran derivatives. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the current literature, a wealth of theoretical investigations into analogous structures provides significant insights into the probable pathways, transition states, and intermediates that govern the reactivity of this class of compounds. These studies help to rationalize experimental observations, predict product regioselectivity, and guide the design of more efficient synthetic routes.

One of the primary areas where computational chemistry has shed light is on the formation of the benzofuran ring itself. Various synthetic strategies, including acid-catalyzed cyclizations, transition-metal-catalyzed reactions, and intramolecular cyclizations, have been modeled to understand their underlying mechanisms.

For instance, in acid-catalyzed cyclization reactions for the synthesis of benzofurans, computational models can predict the regioselectivity of the ring closure. wuxibiology.com DFT calculations are employed to determine the activation energies for competing reaction pathways. By analyzing the properties of key intermediates, such as an oxonium ion, and the energy barriers for cyclization at different positions of the aromatic ring, researchers can substantiate experimental outcomes. wuxibiology.com The stability of the resulting carbocation intermediates is a crucial factor, and computational methods can accurately model these transient species.

A notable example is the computational analysis of the acid-catalyzed cyclization of acetal (B89532) substrates to form the benzofuran core. wuxibiology.com In such studies, the activation energy for the cyclization at different potential sites on the phenyl ring is calculated. The pathway with the lower activation energy is predicted to be the major pathway, which often correlates well with experimental product distributions. wuxibiology.com

Table 1: Calculated Activation Energies for Competing Cyclization Pathways in an Analogous Acetal Substrate

Reaction Pathway Calculated Activation Energy (kcal/mol) Predicted Outcome
Cyclization at site 'a' 10.16 Minor Product
Cyclization at site 'b' 9.22 Major Product

Data derived from a computational study on a model system and is illustrative of the methodology. wuxibiology.com

Furthermore, computational studies have been instrumental in understanding the mechanisms of palladium-catalyzed syntheses of benzofuran derivatives. These reactions often involve multiple steps, including oxidative addition, cyclization, and reductive elimination. nih.gov DFT calculations can map out the entire catalytic cycle, identifying the rate-determining step and the geometry of the transition states. For example, a proposed mechanism for the synthesis of benzofuran derivatives via a palladium-based catalyst involves the formation of an iminium ion, followed by the attack of a copper acetylide, and subsequent intramolecular cyclization and isomerization. nih.gov

In the context of reactions involving substituents on the benzofuran ring, such as the carbonyl group in 2-acetylbenzofuran (B162037) (a precursor to the title compound), computational studies can elucidate the mechanisms of subsequent transformations. For example, the Rap-Stoermer reaction, which is used to synthesize 2-aroylbenzofurans, involves a Dieckmann-type aldol (B89426) condensation. researchgate.net While detailed DFT calculations on this specific named reaction are emerging, computational chemistry has the potential to model the base-catalyzed enolate formation, subsequent nucleophilic attack, and cyclization to provide a detailed energy profile of the reaction.

Theoretical investigations also extend to understanding electrophilic substitution reactions on the benzofuran ring. The electron-rich nature of the benzofuran system makes it susceptible to attack by electrophiles. Computational models can predict the most likely sites of attack by analyzing the electron density distribution and the stability of the resulting intermediates (sigma complexes).

Biological Activity Studies of 1 3 Ethyl 1 Benzofuran 2 Yl Ethan 1 Ol Derivatives: Mechanistic and in Vitro Investigations

In Vitro Antiproliferative and Apoptotic Mechanisms

Recent studies on a series of newly synthesized benzofuran (B130515) derivatives, specifically brominated derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone, have shed light on their potential as anticancer agents. mdpi.comnih.gov Two compounds in particular, referred to as compounds 6 and 8 in the study, demonstrated selective cytotoxic action against chronic myelogenous leukemia (K562) cells while showing no toxic effects on healthy human keratinocytes (HaCaT). mdpi.comnih.gov The investigation into their mechanisms of action revealed that these compounds induce apoptosis in cancer cells through multiple pathways. nih.govresearchgate.net

The antiproliferative action of these benzofuran derivatives is linked to their ability to induce oxidative stress within cancer cells. researchgate.net Studies showed that compounds 6 and 8 have pro-oxidative effects, significantly increasing the levels of Reactive Oxygen Species (ROS) in K562 cancer cells. nih.govnih.gov This effect was observed to be time-dependent, with a notable increase in ROS generation after 12 hours of incubation. nih.govresearchgate.net The generation of ROS can disrupt normal cellular processes and trigger programmed cell death. researchgate.net It is well-documented that an excessive amount of ROS can damage cellular components like lipids, proteins, and DNA, ultimately leading to apoptosis. researchgate.netresearchgate.net

The induction of apoptosis by these derivatives was confirmed to proceed through caspase-dependent pathways. researchgate.net The Caspase-Glo 3/7 assay, a test to measure the activity of key executioner caspases, confirmed the proapoptotic properties of compounds 6 and 8. nih.govnih.gov The generation of ROS is known to disrupt the mitochondrial membrane, causing the release of cytochrome C. mdpi.comresearchgate.net This event is a critical step in the intrinsic cell death pathway, as cytochrome C binds to the apoptotic protease activating factor 1 (Apaf-1), forming an apoptosome that triggers caspase activation. mdpi.comresearchgate.net

A key indicator of early apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. mdpi.com To confirm the apoptotic potential of the benzofuran derivatives, the distribution of PS was analyzed in K562 cells treated with compounds 6 and 8 using an Annexin V-FITC test. mdpi.comnih.gov The results from flow cytometry analysis demonstrated that these compounds successfully induced apoptosis. mdpi.com After treatment, 21.6% of cells exposed to compound 6 and 60.1% of cells exposed to compound 8 were in the early and late stages of apoptosis. mdpi.com In contrast, nearly 94% of the control cells remained non-apoptotic and non-necrotic. mdpi.com

Table 1: Apoptosis Induction in K562 Cells by Benzofuran Derivatives
CompoundPercentage of Apoptotic Cells (Early and Late Stage)
Control~6%
Compound 621.6%
Compound 860.1%

Research has identified tubulin as a molecular target for certain active benzofuran derivatives. mdpi.comnih.govresearchgate.net The inhibition of tubulin polymerization is a known mechanism for inducing cell cycle arrest and apoptosis in cancer cells. researchgate.net One of the most promising anticancer agents identified in this class of compounds was 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone, which was found to target tubulin. mdpi.comnih.gov However, it is noteworthy that the effect on tubulin may be specific to the derivative's structure, as a separate study found that two other derivatives had only a minimal effect on tubulin polymerization, suggesting they may act through different primary mechanisms. researchgate.net

In Vitro Antimicrobial Activities

In addition to their antiproliferative effects, derivatives of 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-ol have been evaluated for their antimicrobial properties. mdpi.com The screening of a series of synthesized compounds against various standard and clinical bacterial strains revealed targeted efficacy. nih.govresearchgate.net

The antibacterial activity of these benzofuran derivatives appears to be primarily directed against Gram-positive bacteria. mdpi.comnih.gov Within a tested group of nine derivatives, one compound, referred to as compound 7, exhibited moderate antimicrobial activity. nih.gov This compound displayed growth-inhibitory properties against Gram-positive strains, with the exception of the S. aureus NCTC 4163 strain. mdpi.comnih.gov The Minimum Inhibitory Concentration (MIC) values for this compound ranged from 16 to 64 µg/mL. mdpi.comnih.gov This aligns with other studies on different benzofuran derivatives which also found them to be active against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, but largely inactive against Gram-negative bacteria. nih.gov

Table 2: Minimum Inhibitory Concentrations (MIC) of Compound 7 against Gram-Positive Bacteria
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus NCTC 4163>64
Staphylococcus aureus ATCC 2592332
Staphylococcus epidermidis ATCC 1222816
Enterococcus faecalis ATCC 2921264
Bacillus subtilis ATCC 663316
Bacillus cereus ATCC 1177816

Antifungal Spectrum and Efficacy

Derivatives of the benzofuran scaffold, the core structure of this compound, have demonstrated a broad spectrum of antifungal activity. scienceopen.comtaylorandfrancis.com These compounds are recognized as a promising class of antimycotics, with activity against a range of pathogenic fungi. researchgate.net Research has shown that various synthetic and natural benzofuran compounds exhibit potent inhibitory effects against numerous fungal microorganisms. taylorandfrancis.com

Studies have specifically highlighted their efficacy against various fungal species, including those of clinical significance such as Candida albicans. scienceopen.comresearchgate.net For instance, certain halogenated derivatives of 3-benzofurancarboxylic acid have exhibited notable activity against C. albicans. researchgate.net The antifungal potential of these derivatives is not limited to a single species; they are often active against a wide array of fungi, indicating a broad-spectrum capability. taylorandfrancis.comresearchgate.net

The efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. For example, some novel benzofuran derivatives fused with thiazolo[3,2-a]benzimidazole have shown excellent antifungal activity, with compounds 4b and 4d being particularly potent in in vitro tests. nih.gov Similarly, other studies have reported moderate antifungal activity for aryl (3-methyl-benzofuran-2-yl) ketoximes and their derivatives. nih.gov The broad applicability of benzofuran derivatives is further supported by their activity against phytopathogenic fungi, which are responsible for diseases in plants. nih.gov

Antifungal Activity of Selected Benzofuran Derivatives
Compound ClassTested FungiObserved EfficacyReference
Benzofuran derivatives (general)Broad range of fungiPotent antifungal activity researchgate.net
Halogenated 3-benzofurancarboxylic acid estersCandida albicans, Candida non-albicans speciesExhibited antifungal activity researchgate.net
Benzofuran-thiazolo[3,2-a]benzimidazolesVarious fungal strainsCompounds 4b and 4d showed potential antifungal activity nih.gov
Aryl (3-methyl-benzofuran-2-yl) ketoximesVarious fungal strainsModerate activity was obtained nih.gov
Benzofurazan derivativesRhizoctonia solani, Sclerotinia sclerotiorumHigh to moderate antifungal capability nih.gov

Structure-Activity Relationship (SAR) Studies for Benzofuran Alcohol Derivatives

The biological potency of benzofuran derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the molecular scaffold influence antifungal activity, guiding the design of more effective therapeutic agents. nih.gov

Influence of Substituents on Biological Potency

The nature and position of substituents on the benzofuran ring system significantly modulate the antifungal efficacy. taylorandfrancis.com Research indicates that the introduction of specific substituents can enhance the interaction of these molecules with their biological targets. nih.gov

Key findings from SAR studies include:

Halogenation: The introduction of electron-withdrawing groups, such as halogens (e.g., bromo or chloro groups), on either the benzofuran or an associated imidazole (B134444) ring has been shown to enhance antimicrobial activity. nih.gov Specifically, dibromo-substituted compounds demonstrated very good activity. nih.gov Bromoalkyl and bromoacetyl derivatives of benzofurans have been found to exhibit the highest cytotoxicity in anticancer studies, a related field of biological activity. researchgate.net

Position of Substituents: Substitutions at the C-2 position of the benzofuran ring are considered crucial for the cytotoxic activity of these compounds. nih.gov Further modifications at the C-2 substituent of certain lead compounds have led to the discovery of derivatives with in vivo antifungal activity. nih.gov

Fused Ring Systems: The fusion of other heterocyclic rings to the benzofuran scaffold can significantly impact potency. For example, constructing a substituted benzimidazole (B57391) fused with a thiazole (B1198619) moiety on the benzofuran ring resulted in excellent antifungal activity. nih.gov

Stereoisomer-Specific Biological Activities

Chirality, or the "handedness" of a molecule, can have a profound impact on biological activity. In the context of benzofuran alcohols, the spatial arrangement of atoms to form different stereoisomers (enantiomers or diastereomers) can lead to significant differences in their interaction with biological targets, such as enzymes.

Studies on the bioreduction of prochiral benzofuran ketones have successfully produced chiral secondary alcohols of both S and R configurations with moderate to high enantioselectivity (55-99%). nih.gov This enantioselective synthesis is critical because different enantiomers of a compound can exhibit distinct biological activities. The asymmetric reduction process allows for the production of specific, optically active alcohols, which are valuable as chiral building blocks for pharmaceuticals. nih.govresearchgate.net The varying efficiency and selectivity observed in these bioreductions are attributed to the presence of a whole set of oxidoreductases in the microorganisms used, which are sensitive to subtle changes in the substrate's structure. nih.gov

Enzymatic Interaction Studies (e.g., Bioreduction Mechanisms)

The synthesis and biological activity of this compound and related compounds are closely tied to their interactions with enzymes. Enzymatic processes, particularly bioreduction, are key for producing the chiral alcohol form from its ketone precursor.

Bioorganic asymmetric reduction is a fundamental reaction for producing chiral alcohols from prochiral ketones. nih.gov Microorganisms are often employed as whole-cell biocatalysts for these transformations. For instance, the yeast-like fungus Aureobasidium pullulans has been used for the stereoselective bioreduction of various benzofuran ketones. nih.gov This organism contains a complex set of oxidoreductases that can reduce the carbonyl group with varying degrees of efficiency and selectivity, depending on the ketone's specific structure. nih.gov The reduction preferably occurs via a hydride ion transfer from a cofactor's dihydropyridine (B1217469) ring to the carbonyl double bond, resulting in secondary alcohols with specific stereochemistry. nih.gov

Similarly, Lactobacillus paracasei BD87E6, isolated from a fermented beverage, has been identified as an effective biocatalyst for the bioreduction of 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol with very high stereoselectivity and yield. researchgate.net This highlights a green and scalable biological method for producing enantiopure benzofuran alcohols. researchgate.net

Beyond synthesis, enzymatic interactions are also the basis of the antifungal mechanism of action for some derivatives. Certain benzofuran compounds act as inhibitors of essential fungal enzymes. For example, a class of benzofuran derivatives has been specifically designed to target and inhibit fungal N-myristoyltransferase (Nmt), an enzyme crucial for fungal viability. researchgate.netnih.gov The inhibition of this enzyme disrupts processes vital to the fungal cell, leading to an antifungal effect. nih.gov

Enzymatic Interactions and Bioreduction of Benzofuran Derivatives
ProcessEnzyme/MicroorganismSubstrateProductKey FindingsReference
Stereoselective BioreductionAureobasidium pullulansProchiral benzofuran ketonesChiral secondary alcohols (S and R)Achieved moderate to high enantioselectivity (55-99%) nih.gov
Asymmetric BioreductionLactobacillus paracasei BD87E61-(Benzofuran-2-yl)ethanone(S)-1-(Benzofuran-2-yl)ethanolHigh yield (92%) and high enantiomeric excess (>99.9%) researchgate.net
Enzyme InhibitionFungal N-myristoyltransferase (Nmt)--Benzofuran derivatives act as potent and selective inhibitors researchgate.netnih.gov

Advanced Spectroscopic and Chromatographic Characterization of 1 3 Ethyl 1 Benzofuran 2 Yl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.

The proton NMR (¹H NMR) spectrum is expected to provide key insights into the electronic environment of the hydrogen atoms within 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-ol. The anticipated chemical shifts (δ) are predicted based on the analysis of analogous benzofuran (B130515) structures.

The protons of the benzofuran ring system are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The ethyl group at the C3 position would likely exhibit a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), a characteristic pattern for an ethyl substituent. The methine proton (-CH-) of the ethanol (B145695) moiety is anticipated to be a quartet, coupled to the adjacent methyl protons, which in turn would appear as a doublet. The hydroxyl proton (-OH) signal is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic-H7.0 - 8.0Multiplet-
-CH(OH)-~5.0Quartet~6.5
-CH₂-CH₃ (ethyl)~2.8Quartet~7.5
-CH(OH)CH₃~1.6Doublet~6.5
-CH₂-CH₃ (ethyl)~1.3Triplet~7.5
-OHVariableBroad Singlet-

Note: These are predicted values and may differ from experimental results.

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in the molecule. The benzofuran ring carbons are expected to resonate in the downfield region of the spectrum. The carbon atom attached to the oxygen of the furan (B31954) ring (C7a) and the carbon atom at the junction of the two rings (C3a) are typically found at distinct chemical shifts. The carbons of the ethyl and ethanol substituents would appear in the upfield region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Aromatic C110 - 160
C2~155
C3~120
-CH(OH)-~65
-CH₂-CH₃ (ethyl)~20
-CH(OH)CH₃~25
-CH₂-CH₃ (ethyl)~15

Note: These are predicted values and may differ from experimental results.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

In ESI-MS, the molecule is expected to be detected as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺. The fragmentation pattern in tandem MS (MS/MS) would likely involve the loss of a water molecule from the ethanol side chain, and subsequent cleavages of the ethyl group and fragmentation of the benzofuran ring.

HRMS would provide the high-accuracy mass of the molecular ion, allowing for the determination of the elemental composition of this compound, which is C₁₂H₁₄O₂. This would confirm the molecular formula with a high degree of confidence.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are anticipated in the 2850-3100 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring are expected to appear in the 1450-1600 cm⁻¹ range. A characteristic C-O stretching vibration for the alcohol and the ether linkage of the benzofuran ring would likely be observed in the 1000-1300 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
O-H (alcohol)3200 - 3600 (broad)
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 3000
C=C (aromatic)1450 - 1600
C-O (alcohol/ether)1000 - 1300

Note: These are predicted values and may differ from experimental results.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a versatile and effective technique for assessing the purity and determining the enantiomeric excess (ee) of chiral compounds like this compound. nih.gov For chiral separations, HPLC methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and widely used for resolving a broad range of racemic compounds. nih.gov

The determination of enantiomeric excess is critical in the synthesis of chiral molecules, as biological systems often exhibit high stereoselectivity. In a representative method for a closely related compound, (S)-1-(benzofuran-2-yl)ethanol, a chiral HPLC analysis was successfully employed to confirm its high enantiopurity following an asymmetric bioreduction. researchgate.net The analysis achieved an excellent enantiomeric excess (ee) of over 99.9%. researchgate.net The conditions for such an analysis are highly specific and optimized for the compound of interest.

A typical setup for the chiral HPLC analysis of benzofuran-containing alcohols involves a specialized column and a specific mobile phase composition, as detailed in the table below.

Table 1: Representative Chiral HPLC Conditions for Analysis of a Benzofuran Ethanol Derivative
ParameterConditionReference
HPLC Column Chiralcel OD-H researchgate.net
Mobile Phase n-hexane:isopropanol (B130326) (99:1, v/v) researchgate.net
Flow Rate Typically 0.5-1.0 mL/min researchgate.net
Detection UV detector at a specific wavelength (e.g., 254 nm) nih.gov

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the resulting chromatogram using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100. sigmaaldrich.com

X-ray Diffraction (XRD) for Solid-State Structure Determination

The process involves irradiating a high-quality single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. For benzofuran derivatives, XRD studies reveal detailed structural information, including the planarity of the benzofuran ring system and the orientation of its substituents. mdpi.comnih.gov

While a specific crystal structure for this compound is not publicly available, analysis of related benzofuran structures provides insight into the type of data obtained from an XRD experiment. mdpi.comnih.govresearchgate.net Key crystallographic parameters determined include the crystal system, space group, and unit cell dimensions.

Table 2: Typical Crystallographic Data Obtained from XRD Analysis of Benzofuran Derivatives
ParameterExample Data for a Benzofuran DerivativeReference
Chemical Formula C₂₂H₁₈OS nih.gov
Crystal System Monoclinic nih.govresearchgate.net
Space Group P2₁ or P2₁/c nih.govresearchgate.net
Unit Cell Dimensions a, b, c (Å); α, β, γ (°) eurjchem.com
Molecules per Unit Cell (Z) 2 or 8 nih.govresearchgate.net
Refinement Method Full-matrix least-squares on F² mdpi.com

The refined structure also elucidates intermolecular interactions, such as hydrogen bonding or π-π stacking, which stabilize the crystal packing. mdpi.comeurjchem.com For this compound, XRD would definitively establish the relative stereochemistry and solid-state conformation.

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov It is a powerful tool for determining the absolute configuration (the actual R/S designation) of stereogenic centers. nih.govuantwerpen.be

The modern approach to assigning absolute configuration using ECD involves a combination of experimental measurement and quantum chemical calculations. nih.govnih.gov The principle is based on comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for a confident assignment of the molecule's absolute configuration. nih.gov

The computational process is a multi-step procedure that leverages time-dependent density functional theory (TDDFT) to predict the ECD spectrum. nih.gov

Table 3: Workflow for Absolute Configuration Determination by ECD Spectroscopy
StepDescriptionReference
1. Conformational Analysis A systematic search is performed to identify all possible low-energy conformations (rotamers) of the molecule. nih.gov
2. Geometry Optimization The geometry of each conformer is optimized using Density Functional Theory (DFT) methods to find the precise energy minima. nih.gov
3. ECD Spectrum Calculation The ECD spectrum for each optimized conformer is calculated using Time-Dependent DFT (TDDFT). nih.gov
4. Boltzmann Averaging The calculated spectra of the individual conformers are averaged based on their relative Boltzmann populations to generate the final theoretical ECD spectrum for one enantiomer. nih.gov
5. Comparison The theoretical spectrum is compared with the experimental ECD spectrum. A good agreement in the signs and positions of the Cotton effects confirms the absolute configuration. nih.govnih.gov

This combined experimental and theoretical approach is highly reliable for the stereochemical elucidation of complex chiral molecules, including natural products and pharmaceutical compounds, and would be the definitive method for assigning the absolute configuration of the chiral center in this compound. nih.govuantwerpen.be

Potential Applications of 1 3 Ethyl 1 Benzofuran 2 Yl Ethan 1 Ol Beyond Direct Therapeutic Use

Role as Chiral Building Blocks in Organic Synthesis

Optically active alcohols are highly prized in synthetic chemistry as versatile chiral building blocks for constructing complex natural products and chiral drugs. nih.gov The enantiopure forms of 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-ol, (R)- and (S)-isomers, represent valuable synthons. The secondary alcohol can be readily oxidized to a ketone or converted to a good leaving group for nucleophilic substitution, while the hydroxyl group itself can direct stereoselective reactions on nearby functional groups.

Research on the closely related compound, (S)-1-(benzofuran-2-yl)ethanol, has demonstrated the utility of this class of molecules as "precious chiral intermediary" synthons. researchgate.net In one study, this compound was produced in high yield and excellent enantiomeric excess through a green, whole-cell biocatalytic method, highlighting the feasibility of accessing these building blocks in an enantiopure form. nih.govresearchgate.net The presence of the 3-ethyl group in the target compound adds another layer of steric and electronic influence that can be exploited in the synthesis of more complex and substituted benzofuran-containing molecules.

Table 1: Biocatalytic Synthesis of a Related Chiral Benzofuran (B130515) Alcohol

SubstrateBiocatalystProductYieldEnantiomeric Excess (ee)Reference
1-(Benzofuran-2-yl)ethanoneLactobacillus paracasei BD87E6(S)-1-(Benzofuran-2-yl)ethanol92%>99.9% researchgate.net

Precursors for Advanced Materials

The benzofuran scaffold is a privileged structure not only in medicinal chemistry but also in materials science. researchgate.net Benzofuran derivatives have been successfully incorporated into a variety of polymers, including polyamides, polyarylates, and polyesters, often imparting enhanced thermal stability to the resulting materials. researchgate.net

Organic Electronic Materials

The planar and electron-rich nature of the benzofuran ring system makes it an attractive component for organic electronic materials. The incorporation of furan-based units into conjugated polymers can enhance the planarity and rigidity of the polymer backbone, which is beneficial for charge transport and can improve the performance of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net

Polymers containing benzofuran have been investigated for potential use in organic light-emitting diodes (OLEDs) and as general conducting materials. ontosight.ai For instance, copolymers of benzofuran and indene (B144670) are noted for their thermal stability and unique optical and conductive properties. ontosight.ai Furthermore, replacing sulfur atoms with oxygen atoms in semiconductor structures (such as in benzodifuran vs. benzodithiophene) can lead to a more planar structure, better charge transport, and reduced spin-orbit coupling, which suppresses exciton (B1674681) quenching and improves photoluminescence. researchgate.netacs.org The hydroxyl group of this compound provides a reactive handle for polymerization or for grafting the benzofuran moiety onto other material backbones, making it a promising precursor for novel organic electronic materials.

Table 2: Applications of Benzofuran Scaffolds in Organic Materials

Benzofuran-Based StructureMaterial TypePotential ApplicationReference
Benzofuran-indene copolymersOrganic PolymerOLEDs, OFETs, Conducting Materials ontosight.ai
Benzodifuran (BDF) derivativesConjugated PolymerOrganic Photovoltaics (Solar Cells) tdl.org
Benzo ontosight.airesearchgate.netthieno[3,2-b]benzofuran (BTBF)Multifunctional SemiconductorOLEDs, OFETs, Organic Phototransistors acs.org
General Benzofuran DerivativesPolyamides, PolyestersHigh-Stability Polymers researchgate.net

Components in Catalysis and Chiral Recognition Systems

The chiral nature of this compound makes it a candidate for applications in stereoselective processes, including chiral recognition and asymmetric catalysis.

Chiral Recognition Hosts

Chiral recognition is a fundamental process in biology and chemistry, with significant implications for enantiomeric separation and biochemical sensing. rsc.org Researchers have successfully designed and synthesized receptors based on the benzofuran scaffold for the specific recognition of chiral molecules. In one notable example, a chiral benzofuran-based receptor was created that mimics an "oxyanion hole," a structural motif used by enzymes to stabilize anionic transition states. rsc.orgnih.gov This synthetic host demonstrated the ability to recognize and associate with amino acid derivatives, showcasing the potential of the benzofuran framework in constructing sophisticated systems for molecular recognition. rsc.org

Asymmetric Catalysis

Chiral alcohols and their derivatives, such as amino alcohols, are frequently used as ligands for metal centers in asymmetric catalysis. These ligands create a chiral environment around the metal, influencing the stereochemical outcome of the catalyzed reaction. For example, chiral β-amino alcohol ligands derived from benzofuran have proven effective in copper(II)-catalyzed asymmetric Henry reactions, yielding products with high enantioselectivities. rsc.org This suggests that this compound could serve as a precursor to a new class of chiral ligands. By modifying the hydroxyl group to coordinate with a metal, the fixed stereocenter of the alcohol could effectively transfer its chirality during a catalytic cycle, enabling the synthesis of other valuable enantiopure compounds.

Contribution to Agrochemical Research

The benzofuran scaffold is a common feature in numerous natural and synthetic compounds that exhibit a wide range of biological activities, including those relevant to agriculture. rsc.org Several studies have noted that compounds containing the benzofuran fragment possess potent agrochemical activity. researchgate.netmdpi.com

While much of the research on benzofuran bioactivity has focused on antimicrobial and anticancer effects, some derivatives have shown promise for agricultural applications, such as antifeedant activity, which could be harnessed for crop protection. researchgate.net The diverse biological effects associated with this scaffold justify its use as a building block for creating libraries of novel compounds for agrochemical screening. nih.gov The structure of this compound, with its modifiable hydroxyl group and substituted benzofuran core, makes it an ideal starting point for the synthesis of new derivatives to be tested for potential herbicidal, insecticidal, or fungicidal properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves benzofuran core functionalization. A common approach includes:

Bromination : Brominating benzofuran at the 3-position using N-bromosuccinimide (NBS) with FeBr₃ as a catalyst .

Ethylation : Introducing the ethyl group via alkylation (e.g., using ethyl magnesium bromide) or cross-coupling reactions (e.g., Suzuki-Miyaura with ethyl boronic acids).

Hydroxymethylation : Formylation followed by reduction (e.g., NaBH₄) to install the ethanol moiety.

  • Critical Factors : Temperature (60–80°C for bromination), solvent polarity (polar aprotic solvents enhance alkylation), and catalyst loading (5–10 mol% FeBr₃) significantly affect yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .

Q. How is the structural configuration of this compound validated in synthetic protocols?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR confirms substitution patterns (e.g., ethyl group protons at δ 1.2–1.4 ppm, benzofuran aromatic protons at δ 6.8–7.5 ppm).
  • X-ray Crystallography : Resolves absolute stereochemistry and intramolecular interactions (e.g., hydrogen bonding between hydroxyl and benzofuran oxygen) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₁H₁₂O₂ requires m/z 176.0837) .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability in experimental settings?

  • Methodological Answer :

  • Solubility : Moderately soluble in polar solvents (e.g., ethanol, DMSO) but poorly soluble in water. Solubility testing via saturation shake-flask method is recommended for buffer compatibility .
  • Stability : Stable at RT under inert atmospheres but prone to oxidation. Storage at −20°C in amber vials with desiccants preserves integrity >6 months .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized, and what catalytic systems show promise?

  • Methodological Answer :

  • Catalytic Reduction : Asymmetric hydrogenation of ketone precursors using chiral catalysts (e.g., Ru-BINAP complexes) achieves enantiomeric excess (ee) >90%. Reaction conditions (H₂ pressure: 50–100 psi, solvent: MeOH) are critical .
  • Kinetic Resolution : Lipase-mediated acetylation (e.g., Candida antarctica lipase B) selectively modifies one enantiomer, enabling separation .
  • Analysis : Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol) quantifies ee .

Q. What strategies address contradictions in reported biological activity data for benzofuran derivatives like this compound?

  • Methodological Answer :

  • Assay Standardization : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control compounds to minimize variability.
  • SAR Studies : Compare analogs (e.g., 3-ethyl vs. 3-methyl substituents) to isolate structural contributors to activity. For example, ethyl enhances lipophilicity, improving membrane permeability .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ECHA) to identify trends in IC₅₀ values or receptor binding .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Methodological Answer :

  • Oxidation : The hydroxyl group oxidizes to a ketone (e.g., using Jones reagent). Kinetic studies (UV-Vis monitoring at 240 nm) reveal rate dependence on solvent polarity .
  • Nucleophilic Substitution : Tosylation (TsCl/pyridine) converts the hydroxyl to a better leaving group, enabling SN2 reactions with amines or thiols. DFT calculations predict transition-state geometries favoring backside attack .

Q. How can computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Workflow :

Target Selection : Prioritize enzymes like cytochrome P450 or kinases (e.g., EGFR) based on structural homology.

Ligand Preparation : Optimize 3D structure (Avogadro, Gaussian) and assign partial charges (AM1-BCC).

Simulation : AutoDock Vina screens binding modes; PyMOL visualizes key interactions (e.g., H-bonds with Ser536 in CYP3A4) .

  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine models .

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